molecular formula C10H13N3O4S B1286328 5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid CAS No. 1177340-62-3

5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid

Cat. No.: B1286328
CAS No.: 1177340-62-3
M. Wt: 271.3 g/mol
InChI Key: KVONPTYOYJYAAL-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid typically involves the reaction of 4-methylaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imidazole ring, which is then further reacted with sulphuric acid to form the sulphate salt. The reaction conditions usually involve heating the reaction mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also help in achieving consistent product quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1H-imidazol-2-amine
  • 5-(4-methoxyphenyl)-1H-imidazol-2-amine
  • 5-(4-nitrophenyl)-1H-imidazol-2-amine

Uniqueness

5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the sulphate group also adds to its distinct properties, making it different from other similar compounds.

Biological Activity

5-(4-methylphenyl)-1H-imidazol-2-amine; sulfuric acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

The compound is characterized by its imidazole structure, which is known for its ability to interact with various biological macromolecules. Its primary mechanism of action involves binding to enzymes and receptors, modulating their activity, which may lead to a range of biological effects, including antimicrobial and antifungal properties.

Target Interactions

  • Putative Cytochrome P450 : This compound has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism pathways.
  • Enzyme Inhibition : The imidazole ring allows for hydrogen bonding and π-stacking interactions with target proteins, enhancing its potential as an enzyme inhibitor.

Biological Activities

The biological activities of 5-(4-methylphenyl)-1H-imidazol-2-amine; sulfuric acid have been explored through various studies:

  • Antimicrobial Activity : The compound exhibits promising antimicrobial effects against various bacterial strains. Research indicates that it may outperform simpler imidazole derivatives in terms of efficacy.
  • Antifungal Properties : Similar studies have demonstrated its effectiveness against fungal pathogens, suggesting potential use in treating fungal infections.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Method : The compound was tested against Gram-positive and Gram-negative bacteria.
    • Results : Showed significant inhibition zones compared to control groups.
    • : Suggests potential as a therapeutic agent in infectious diseases.
  • Free Radical Scavenging Activity :
    • Study Design : Evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
    • Findings : Demonstrated effective scavenging activity, indicating antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeTest OrganismsResultsReference
AntimicrobialE. coli, S. aureusSignificant inhibition
AntifungalC. albicansModerate inhibition
Free Radical ScavengingDPPH AssayHigh scavenging activity

Properties

IUPAC Name

5-(4-methylphenyl)-1H-imidazol-2-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.H2O4S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9;1-5(2,3)4/h2-6H,1H3,(H3,11,12,13);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVONPTYOYJYAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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